molecular formula C10H12F2N2OS B12230524 4,4-difluoro-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide

4,4-difluoro-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide

Cat. No.: B12230524
M. Wt: 246.28 g/mol
InChI Key: FQFXIDZHVRARJQ-UHFFFAOYSA-N
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Description

4,4-Difluoro-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide is a compound that features a cyclohexane ring substituted with two fluorine atoms and a carboxamide group attached to a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

4,4-Difluoro-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-difluoro-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12F2N2OS

Molecular Weight

246.28 g/mol

IUPAC Name

4,4-difluoro-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C10H12F2N2OS/c11-10(12)3-1-7(2-4-10)8(15)14-9-13-5-6-16-9/h5-7H,1-4H2,(H,13,14,15)

InChI Key

FQFXIDZHVRARJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)NC2=NC=CS2)(F)F

Origin of Product

United States

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